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Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the
hydrolysis of ester and depside bonds in hydrolysable tannins and gallic acid esters, yielding
gallic acid and glucose.[1] This catalytic activity is of significant interest across various
industrial sectors, including food and beverage, pharmaceuticals, and chemical manufacturing.
In the pharmaceutical industry, tannase is crucial for the production of gallic acid, a key
intermediate in the synthesis of the antibacterial drug trimethoprim.[2] Furthermore, the ability
of tannase to degrade tannins, which are known for their antinutritional effects and potential
toxicity, underscores its importance in drug development and food science.[3] Microorganisms,
particularly fungi and bacteria, are the primary sources of commercial tannase due to their
rapid growth, ease of genetic manipulation, and high yields of the enzyme.[3] This guide
provides an in-depth technical overview of tannase-producing fungi and bacteria, focusing on
guantitative data, detailed experimental protocols, and the underlying regulatory mechanisms.

Tannase-Producing Microorganisms: A Comparative
Overview

A wide array of fungal and bacterial species have been identified as potent producers of
tannase. Fungi, especially from the genera Aspergillus and Penicillium, are among the most
extensively studied and utilized sources for industrial tannase production. Bacterial tannases,
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while less explored, offer advantages such as shorter fermentation times and simpler genetic
modification. The selection of a suitable microbial strain is critical and depends on factors such
as enzyme yield, stability under process conditions, and substrate specificity.

Quantitative Data on Fungal Tannase Producers

The following table summarizes the quantitative data for prominent tannase-producing fungal
species, providing a comparative analysis of their enzyme production and optimal activity
conditions.
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Quantitative Data on Bacterial Tannase Producers

This table presents a comparative summary of key bacterial strains known for their tannase

production capabilities.
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Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of

tannase-producing microorganisms.
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Screening and Isolation of Tannase-Producing
Microorganisms

Objective: To isolate and identify microorganisms capable of producing extracellular tannase.

Principle: Microorganisms that produce tannase can hydrolyze tannic acid present in the
growth medium, creating a clear zone around their colonies.

Protocol:

o Sample Collection: Collect soil, decaying plant matter, or industrial effluent from tannin-rich
environments.

e Enrichment Culture: Inoculate the collected samples into a Czapek-Dox minimal medium
supplemented with 1% (w/v) tannic acid as the sole carbon source. Incubate at 30°C for 3-5
days.

e Primary Screening (Plate Assay):

o Prepare Tannic Acid Agar (TAA) plates with the following composition (g/L): Tannic acid,
10; NaNOs, 3; KCI, 0.5; MgS0a4:7H20, 0.5; KH2PO4, 1.0; FeS0Oa4-7H20, 0.01; Agar, 30.
Adjust the pH to 4.5.

o Sterilize the medium and the separately filtered tannic acid solution before mixing.

o Serially dilute the enrichment culture and spread-plate onto the TAA plates.

o Incubate the plates at 30°C for 72 hours.

o Observe for the formation of clear zones of hydrolysis around the microbial colonies.
e Secondary Screening (Quantitative Assay):

o Inoculate the promising isolates from the primary screening into a liquid Czapek-Dox
medium containing 1% (w/v) tannic acid.

o Incubate with shaking at 30°C for 96 hours.
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o Centrifuge the culture broth to separate the biomass and collect the supernatant.

o Assay the supernatant for tannase activity using the rhodanine method described below.

Tannase Production

Objective: To produce tannase in a liquid culture medium.
Protocol:

e Inoculum Preparation: Grow a pure culture of the selected microorganism on a suitable agar
slant (e.g., Potato Dextrose Agar for fungi) for 5-7 days at 30°C. Prepare a spore suspension
by washing the slant with sterile distilled water containing 0.1% Tween 80.

e Fermentation Medium: Prepare a suitable production medium. A commonly used medium is
the Czapek-Dox broth supplemented with tannic acid (1-3% w/v) as an inducer. The
composition can be (g/L): Tannic Acid, 10-30; NaNOs, 6; K2HPOa4, 1.52; MgS0Oa4-7H20, 0.52;
KCI, 0.52; FeS0a4-7H20, 0.01; ZnSOa4-7H20, 0.01.

» Fermentation: Inoculate the sterile fermentation medium with the spore suspension (typically
1-5% v/v). Incubate in a shaker incubator at the optimal temperature (e.g., 30-37°C) and
agitation speed (e.g., 150-200 rpm) for the desired period (e.g., 72-96 hours).

o Enzyme Extraction: After incubation, harvest the culture broth by centrifugation or filtration to
remove the microbial biomass. The cell-free supernatant contains the extracellular tannase.

Objective: To produce tannase on a solid substrate with minimal free water.
Protocol:

e Substrate Preparation: Use agro-industrial residues rich in tannins, such as rice straw,
sugarcane bagasse, or tea waste, as the solid substrate. Dry and grind the substrate to a
suitable patrticle size.

» Medium Preparation: Moisten the solid substrate with a salt solution to achieve a specific
moisture content (e.g., 60-75%). The salt solution can be a modified Czapek-Dox medium
without a carbon source.
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« Sterilization and Inoculation: Sterilize the moistened substrate by autoclaving. After cooling,
inoculate with a spore suspension of the producer microorganism and mix thoroughly.

 Incubation: Incubate the inoculated substrate in trays or flasks under controlled temperature
(e.g., 30°C) and humidity for a specific period (e.g., 96 hours).

e Enzyme Extraction: Extract the enzyme from the fermented solid mass by adding a suitable
buffer (e.qg., citrate buffer, pH 5.0) and shaking for a few hours. Separate the liquid extract
containing the enzyme from the solid substrate by filtration or centrifugation.

Tannase Purification

Objective: To isolate and purify tannase from the crude enzyme extract.
Protocol:
e Ammonium Sulfate Precipitation:

o Slowly add solid ammonium sulfate to the crude enzyme extract (cell-free supernatant)
with constant stirring at 4°C to achieve a specific saturation level (e.g., 40-80%).

o Allow the protein to precipitate for several hours or overnight at 4°C.
o Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 min at 4°C).

o Dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.05 M citrate buffer,
pH 5.5).

e Dialysis:

o Place the redissolved precipitate in a dialysis bag with an appropriate molecular weight
cut-off (e.g., 12-14 kDa).

o Dialyze against the same buffer for 24-48 hours with several buffer changes to remove the
ammonium sulfate.

 lon-Exchange Chromatography:
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o Equilibrate a DEAE-Sephadex or DEAE-Cellulose column with the starting buffer (e.g.,
0.05 M citrate buffer, pH 5.5).

o Load the dialyzed sample onto the column.
o Wash the column with the starting buffer to remove unbound proteins.

o Elute the bound tannase using a linear gradient of NaCl (e.g., 0-1.0 M) in the starting
buffer.

o Collect fractions and assay for tannase activity and protein concentration.

e Gel Filtration Chromatography (Optional):

o For further purification, pool the active fractions from the ion-exchange chromatography
and concentrate them.

o Apply the concentrated sample to a Sephadex G-100 or G-200 column equilibrated with a
suitable buffer.

o Elute the proteins with the same buffer and collect fractions.

o Assay the fractions for tannase activity and protein concentration. Pool the active fractions
containing the purified tannase.

Tannase Activity Assay (Rhodanine Method)

Objective: To quantify the activity of tannase.

Principle: This spectrophotometric assay is based on the formation of a colored complex
(chromogen) between gallic acid (released by the action of tannase on a substrate like methyl
gallate) and rhodanine. The absorbance of this complex is measured at 520 nm.

Protocol:
e Reagents:

o Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).
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o Rhodanine solution: 0.667% (w/v) rhodanine in methanol.

o Potassium hydroxide (KOH) solution: 0.5 N.

o Gallic acid standards: Prepare a series of known concentrations of gallic acid in 0.05 M
citrate buffer (pH 5.0) to generate a standard curve.

e Enzyme Reaction:

o In atest tube, mix 0.25 mL of the substrate solution and 0.25 mL of the enzyme sample
(appropriately diluted).

o Prepare a control tube with 0.25 mL of substrate solution and 0.25 mL of buffer.

o Prepare a blank tube with 0.5 mL of buffer.

o Incubate all tubes at the optimal temperature (e.g., 30°C) for a specific time (e.g., 10
minutes).

o Color Development:

[e]

Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution to each tube.

Add 0.2 mL of 0.5 N KOH to each tube and mix well.

o

Dilute the reaction mixture with 4.25 mL of distilled water.

[¢]

[¢]

Incubate at room temperature for 10 minutes for color development.

e Measurement:

o Measure the absorbance of the samples and standards at 520 nm against the blank.

o Calculation:

o Determine the amount of gallic acid released in the enzyme reaction using the standard
curve.
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o One unit (V) of tannase activity is defined as the amount of enzyme that liberates one
micromole of gallic acid per minute under the specified assay conditions.

Regulatory Mechanisms of Tannase Production

Understanding the molecular mechanisms that regulate tannase gene expression is crucial for
optimizing enzyme production through genetic engineering.

Transcriptional Regulation of Tannase in Aspergillus
niger

In Aspergillus niger, the expression of genes involved in tannic acid degradation is controlled by
a conserved transcriptional activator-repressor module.

e TanR (Transcriptional Activator): A Zn(I)2Cyse transcriptional activator that is essential for
growth on gallic acid and plays a significant role in growth on tannic acid. Deletion of the
tanR gene leads to a significant reduction in the expression of tannase and other related
genes.

o TanX (Putative Repressor): A putative repressor protein whose gene is located adjacent to
tanR. Deletion of the tanX gene results in the constitutive expression of tannase genes,
even in the absence of an inducer.

The presence of inducers like tannic acid or gallic acid is thought to lead to the inactivation or
dissociation of the TanX repressor from the promoter regions of tannase genes, allowing the
TanR activator to bind and initiate transcription.
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Fig. 1: Transcriptional regulation of tannase in Aspergillus niger.

Experimental Workflow for Tannase Research

The following diagram illustrates a typical workflow for the research and development of
tannase from microbial sources.
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Fig. 2: A typical experimental workflow for tannase research.
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Conclusion

Tannase-producing fungi and bacteria represent a valuable resource for various
biotechnological applications, particularly in the pharmaceutical and food industries. This guide
has provided a comprehensive overview of the key aspects of these microorganisms, including
a comparative analysis of their enzyme production capabilities, detailed experimental protocols
for their study, and an insight into the molecular regulation of tannase expression. The
continued exploration of novel microbial sources and the application of metabolic engineering
strategies hold the promise of further enhancing the efficiency and cost-effectiveness of
tannase production, thereby expanding its industrial and therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8822749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

